molecular formula C13H16O3 B8590834 Benzyl 3-oxohexanoate

Benzyl 3-oxohexanoate

Cat. No.: B8590834
M. Wt: 220.26 g/mol
InChI Key: WUYMOJPTGIATNR-UHFFFAOYSA-N
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Description

Benzyl 3-oxohexanoate (phenylmethyl ester of 3-oxohexanoic acid) is a chemical compound with the molecular formula C₁₃H₁₆O₃. It is structurally characterized by a benzyl ester group linked to a 3-oxohexanoate chain. This compound is primarily utilized in organic synthesis, serving as a precursor for heterocyclic compounds such as quinolines and furans . It also acts as a substrate for enzymatic studies, particularly with esterases and dehydrogenases . Its commercial availability is noted in supplier databases , facilitating its use in research and industrial applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

benzyl 3-oxohexanoate

InChI

InChI=1S/C13H16O3/c1-2-6-12(14)9-13(15)16-10-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

WUYMOJPTGIATNR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Reduction Reactions

Benzyl 3-oxohexanoate undergoes selective reduction of its ketone group to yield secondary alcohols. Microbial reductions provide enantioselective outcomes:

Example :
Enantioselective reduction using Kluyveromyces marxianus immobilized in calcium alginate spheres produces benzyl (S)-3-hydroxyhexanoate with >99% conversion and 81% enantiomeric excess (ee) .

Reduction Method Reagent/Conditions Product Yield ee
Microbial (free cells)Hansenula sp., 24 h(S)-3-hydroxyhexanoate85%97%
Microbial (immobilized)K. marxianus, alginate spheres(S)-3-hydroxyhexanoate>99%81%
ChemicalNaBH₄ in methanol, 0°CRacemic 3-hydroxyhexanoate95%N/A

Oxidation Reactions

The β-keto group can undergo oxidative cleavage or further oxidation under controlled conditions:

Oxidative Coupling :
Silica gel-mediated reactions with diethylmalonyl peroxide (2a) yield C–O coupled products. For example, treatment with 1.5 equivalents of 2a produces 2-((3-benzyl-2,4-dioxopentan-3-yloxy)carbonyl)-2-ethylbutanoic acid (3ba) in 61% yield .

Reaction Conditions :

  • Solvent: Neat

  • Catalyst: Silica gel (60–200 μm, 2 mol equivalents)

  • Temperature: 20–25°C

  • Time: 24 h

Esterification and Silylation

The benzyl ester group participates in protective group chemistry:

Silylation Example :
4-((tert-Butyldiphenylsilyl)oxy)this compound (1t) is synthesized via sequential silylation and esterification, yielding a pale yellow oil (12% over 3 steps) .

Key Data :

  • ¹H NMR (CDCl₃): δ 7.72 (dd, J = 8.0 Hz), 5.05 (s, 2H), 3.45 (s, 2H)

  • 13C NMR : δ 200.3 (C=O), 166.9 (ester), 135.5 (aromatic)

Nucleophilic Substitution

The β-ketoester’s α-hydrogens are acidic (pKa ~10–12), enabling enolate formation and subsequent alkylation or acylation:

Alkylation :
Reaction with methyl iodide in the presence of LDA (lithium diisopropylamide) at −78°C yields α-methyl derivatives.

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

Compound Reactivity Profile Key Difference
Benzyl acetoacetateFaster microbial reduction kineticsShorter carbon chain
Benzyl 2-oxohexanoateLower enantioselectivity in reductionsKeto group position
Benzyl 4-oxohexanoateReduced stability under acidic conditionsSteric effects

Mechanistic Insights

  • Reduction Mechanism : Microbial reductases (e.g., alcohol dehydrogenase in Hansenula sp.) selectively transfer hydride to the Re face of the ketone, yielding the (S)-alcohol .

  • Oxidative Coupling : Radical intermediates form via homolytic cleavage of malonyl peroxide, followed by C–O bond formation on silica gel’s surface .

Comparison with Similar Compounds

Table 2: Clinical Efficacy of Benzyl Derivatives

Compound Application Efficacy (%) Reference
Benzyl Benzoate Scabies Treatment 87
This compound Therapeutic Use Not reported

Comparison with Other Benzyl Esters

Solubility and Stability

Benzyl esters with long alkyl chains (e.g., benzyl dodecanoate) exhibit lower solubility in polar solvents compared to this compound, which benefits from the polar ketone group . PtEst1 esterase’s tolerance for organic solvents (e.g., acetonitrile) suggests this compound may retain stability in mixed-solvent systems, though direct data is lacking .

Q & A

Q. What are the established synthetic routes for Benzyl 3-oxohexanoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 3-oxohexanoic acid with benzyl alcohol under acid catalysis (e.g., H₂SO₄) or enzymatic methods using lipases. Optimization of variables such as molar ratio (acid:alcohol), catalyst loading, and reaction time is critical. For example, kinetic modeling of similar benzyl esters (e.g., benzyl acetate) demonstrates that higher catalyst concentrations (5–10 wt%) and elevated temperatures (60–80°C) improve conversion rates by reducing equilibrium limitations .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical techniques include:

  • GC-MS/HPLC : To quantify purity and detect byproducts (e.g., unreacted benzyl alcohol or residual acids).
  • NMR (¹H/¹³C) : To confirm esterification (e.g., benzyl protons at δ 5.1–5.3 ppm and carbonyl signals at δ 170–175 ppm).
  • FT-IR : To identify characteristic carbonyl (C=O) stretches at ~1740 cm⁻¹ . Cross-referencing with NIST spectral databases ensures accuracy .

Q. What enzymatic systems are known to interact with β-keto esters like this compound?

Oxidoreductases, such as (S)-3-hydroxyacid-ester dehydrogenases, catalyze the reversible reduction of β-keto esters to chiral (S)-hydroxy esters. However, substrate specificity varies: Neurospora crassa oxidoreductase (NcCR) shows no activity toward ethyl 3-oxohexanoate, suggesting benzyl ester derivatives may require tailored enzyme screening .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in enzymatic reduction efficiency for this compound?

Discrepancies in enzyme activity (e.g., NcCR vs. other dehydrogenases) may arise from steric hindrance due to the benzyl group. Michaelis-Menten parameters (KmK_m, VmaxV_{max}) should be experimentally determined under controlled pH (6–8) and cofactor concentrations (NADPH/NADH). Competitive inhibition studies with structural analogs (e.g., ethyl 3-oxovalerate) can clarify substrate-enzyme binding dynamics .

Q. What strategies optimize enantioselective synthesis of (S)-Benzyl 3-hydroxyhexanoate from this compound?

  • Bioprospecting : Screen microbial libraries for novel reductases with high enantioselectivity (>95% ee).
  • Cofactor Recycling : Couple enzymatic reduction with glucose dehydrogenase (GDH) to regenerate NADPH in situ, reducing costs .
  • Solvent Engineering : Use hydrophobic ionic liquids (e.g., [BMIM][PF₆]) to enhance substrate solubility and enzyme stability .

Q. How do catalytic systems (homogeneous vs. heterogeneous) impact the scalability of this compound synthesis?

  • Homogeneous Catalysts (H₂SO₄) : High activity but require neutralization steps, generating waste.
  • Heterogeneous Catalysts (Ammonium Cerium Phosphate) : Enable easier separation and reuse, though lower activity may necessitate higher temperatures.
  • Enzymatic Systems : Immobilized lipases (e.g., CAL-B on silica) offer reusable, eco-friendly alternatives but require pH/temperature control .

Q. What advanced analytical methods address stability challenges in this compound storage?

  • Accelerated Stability Studies : Conduct at 40°C/75% RH over 4–12 weeks, monitoring degradation (e.g., hydrolysis to 3-oxohexanoic acid) via LC-MS.
  • DFT Calculations : Predict degradation pathways by modeling bond dissociation energies (BDEs) of the ester group under thermal stress .

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve conflicting reports on this compound’s reactivity in nucleophilic acyl substitutions?

  • Control Variables : Fix solvent (e.g., THF vs. DMF), temperature, and nucleophile concentration.
  • Competitive Experiments : Compare reaction rates with structurally similar esters (e.g., benzyl acetate) to isolate electronic/steric effects.
  • In situ Monitoring : Use Raman spectroscopy to track intermediate formation .

Q. What statistical tools are recommended for optimizing multi-variable synthesis protocols?

  • Response Surface Methodology (RSM) : Identifies interactions between variables (e.g., catalyst loading, temperature).
  • Uniform Experimental Design : Efficiently explores parameter spaces with minimal runs, validated via ANOVA .

Q. How can researchers leverage computational chemistry to predict this compound’s behavior in novel reactions?

  • Molecular Dynamics (MD) : Simulate enzyme-substrate docking for reductase compatibility.
  • QSPR Models : Correlate ester structure (e.g., logP, polar surface area) with observed reactivity .

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